molecular formula C10H9F3O2 B13074787 Methyl 2-(2,4,5-trifluorophenyl)propanoate

Methyl 2-(2,4,5-trifluorophenyl)propanoate

Cat. No.: B13074787
M. Wt: 218.17 g/mol
InChI Key: YZNNYRSENHVEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,4,5-trifluorophenyl)propanoate is an organic compound with the molecular formula C10H9F3O2. It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms at the 2, 4, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4,5-trifluorophenyl)propanoate typically involves the esterification of 2-(2,4,5-trifluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods can enhance the yield and purity of the product while reducing the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4,5-trifluorophenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,4,5-trifluorophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2,4,5-trifluorophenyl)propanoate depends on its specific application. In pharmaceutical research, it may act by inhibiting specific enzymes or interacting with particular receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards its molecular targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,4,5-trifluorophenyl)propanoate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. The presence of three fluorine atoms also enhances its stability and lipophilicity, making it a valuable compound in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

methyl 2-(2,4,5-trifluorophenyl)propanoate

InChI

InChI=1S/C10H9F3O2/c1-5(10(14)15-2)6-3-8(12)9(13)4-7(6)11/h3-5H,1-2H3

InChI Key

YZNNYRSENHVEFX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.